

Technical Deep Dive: Temafloxacin-d7 Isotope Labeling

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Compound of Interest

Compound Name: *Temafloxacin-d7*

Cat. No.: *B1162443*

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Executive Summary & Structural Definition

Temafloxacin-d7 is the stable isotope-labeled analog of the fluoroquinolone antibiotic Temafloxacin.^[1] It serves as a critical Internal Standard (IS) for normalizing matrix effects, recovery losses, and ionization variability in bioanalytical assays (LC-MS/MS).^[1]

Unlike simple deuterated standards, the d7 isotopologue is engineered to provide a mass shift (Da) sufficient to avoid isotopic overlap (cross-talk) with the analyte's natural isotopes (

,

,

), while maintaining identical chromatographic retention to the target analyte.^[1]

Chemical Identity^{[1][2][3][4][5][6][7][8][9]}

- Analyte Name: Temafloxacin^{[1][2][3][4][5][6][7][8][9]}
- IS Name: **Temafloxacin-d7** (3-methyl-d3-piperazinyl-2,2,6,6-d4)^[1]

- Chemical Formula:

[1]

- Molecular Weight: ~424.42 g/mol (vs. 417.38 g/mol for unlabeled)[1]
- Core Structure: Fluoroquinolone backbone with a 2,4-difluorophenyl group at N-1 and a 3-methylpiperazine group at C-7.[1][6]

Isotope Labeling Position: The "d7" Architecture

The specific "d7" labeling pattern is strategically located on the 3-methylpiperazine moiety.[1] This position is chosen for two critical reasons: Metabolic Stability and Synthetic Accessibility.
[1]

The Labeling Sites

The 7 deuterium atoms are distributed as follows:

- Methyl Group (): The methyl group attached to the piperazine ring is fully deuterated ().[1]
- Piperazine Ring (): The methylene carbons adjacent to the secondary amine (C2 and C6 positions of the piperazine ring) are deuterated ().[1]

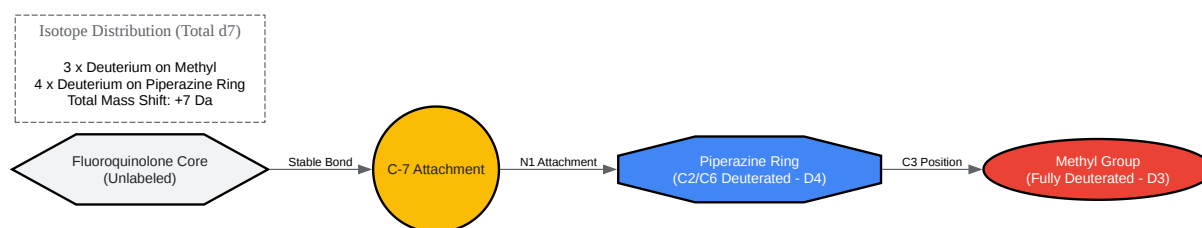
Why this position?

- Non-Exchangeable: Protons on the piperazine ring and the methyl group are non-exchangeable in aqueous mobile phases (unlike the carboxylic acid proton).[1]
- Fragmentation Retention: In MS/MS, the primary transition often involves the loss of the carboxyl group (

) or water, leaving the piperazine ring intact.[1] This ensures the "d7" label remains on the daughter ion used for quantification.[1]

Visualization: Structural & Labeling Logic

The following diagram illustrates the Temafloxacin structure and highlights the specific atoms replaced by deuterium.



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Caption: Schematic representation of **Temafloxacin-d7** showing the distribution of deuterium atoms on the 3-methylpiperazine moiety.

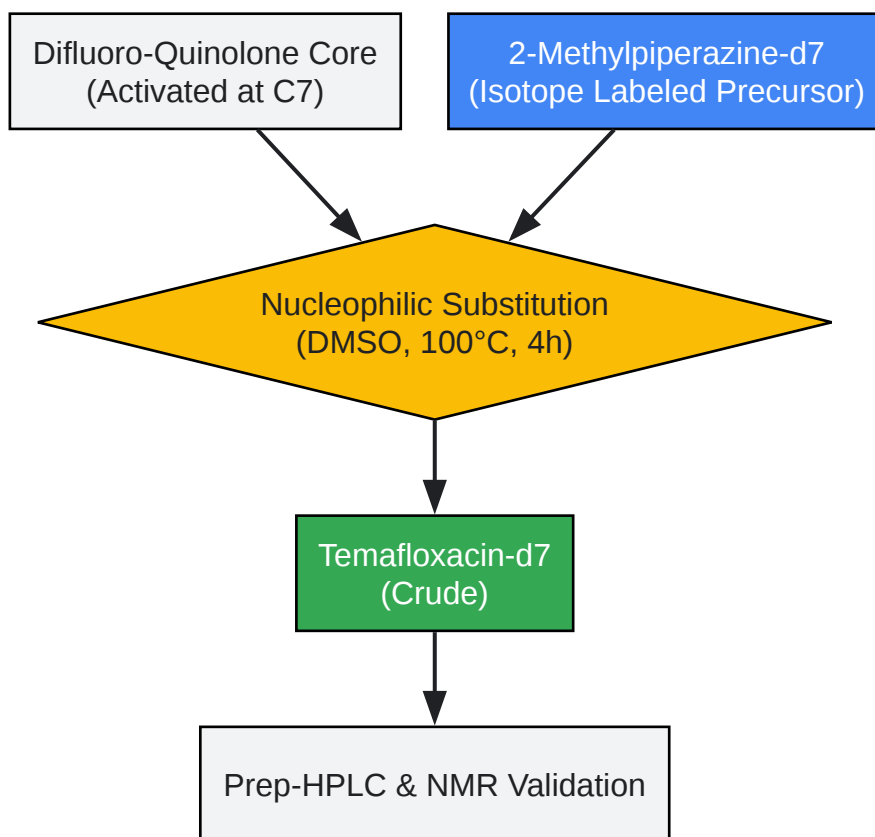
Synthesis & Production Workflow

The synthesis of **Temafloxacin-d7** does not deuterate the complex quinolone core directly.[1] Instead, it utilizes a convergent synthesis strategy where a pre-labeled side chain is coupled to the core.[1]

Step-by-Step Protocol

- Precursor Preparation (The d7-Side Chain):
 - Starting Material: d3-Methylamine and d4-Ethylene glycol derivatives (or similar deuterated building blocks).[1]

- Reaction: Cyclization to form 2-methylpiperazine-d7 (specifically 2-methyl-d3-piperazine-3,3,5,5-d4).[1] Note: Numbering changes when attached to quinolone.
- Core Activation:
 - Reagent: 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [1]
 - Mechanism: Nucleophilic aromatic substitution ().[1] The fluorine at position C-7 is the leaving group.[1]
- Coupling (The Critical Step):
 - The activated core is reacted with 2-methylpiperazine-d7 in a polar aprotic solvent (e.g., Pyridine or DMSO) at elevated temperature ().[1]
 - Regioselectivity: The N-4 of the piperazine (less sterically hindered) attacks C-7 of the quinolone.[1]
- Purification:
 - Recrystallization or Preparative HPLC to remove unreacted precursors.[1]
 - Validation: NMR (and) to confirm deuterium incorporation >99%.



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Caption: Convergent synthesis pathway for **Temafloxacin-d7** via nucleophilic aromatic substitution.

Bioanalytical Application (LC-MS/MS)

In pharmacokinetic (PK) and toxicological studies, **Temafloxacin-d7** is used to quantify Temafloxacin in plasma/serum.[1]

Mass Spectrometry Transitions (MRM)

To ensure specificity, Multiple Reaction Monitoring (MRM) transitions must be selected where the label is retained.[1]

Compound	Precursor Ion	Product Ion (Quantifier)	Product Ion (Qualifier)	Loss Mechanism
Temafloxacin	418.4	374.4	243.2	Loss of (-44 Da)
Temafloxacin-d7	425.4	381.4	250.2	Loss of (Label Retained)

Experimental Logic:

- Transition 425.4

381.4: Represents the loss of the carboxylic acid group (

).^[1] The piperazine ring (containing the d7 label) remains attached to the quinolone core.^[1] This is the preferred transition.

- Avoid: Transitions that fragment the piperazine ring itself, as this might lead to "label scrambling" or loss of the mass shift.^[1]

Protocol: Sample Preparation (Protein Precipitation)

- Aliquot: Transfer 50

of plasma sample into a 96-well plate.

- IS Addition: Add 20

of **Temafloxacin-d7** working solution (e.g., 500 ng/mL in Methanol).

- Precipitation: Add 150

of Acetonitrile (0.1% Formic Acid).

- Vortex/Centrifuge: Vortex for 2 mins; Centrifuge at 4000 rpm for 10 mins.

- Injection: Inject 5

of supernatant onto a C18 column.

Scientific Integrity & References

The structural assignment and bioanalytical usage of fluoroquinolone internal standards are grounded in established medicinal chemistry principles and mass spectrometry fragmentation patterns.[1]

Key References

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Disclaimer

Temafloxacin was withdrawn from the US market in 1992 due to immune-mediated hemolytic anemia.[1] Research utilizing **Temafloxacin-d7** is restricted to in vitro toxicology, forensic analysis, and historical sample re-analysis.[1]

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